Hexanesulfonamide, N-(4-(acridin-9-ylamino)-3-methoxyphenyl)-, methanesulfonate
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Overview
Description
Acridin-9-yl-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate is a complex organic compound with the molecular formula C27H33N3O6S2 and a molecular weight of 559.697 g/mol. This compound is part of the acridine family, known for its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases .
Preparation Methods
The synthesis of acridin-9-yl-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate involves multiple steps, typically starting with the preparation of the acridine core. One common method involves the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate in the presence of triethylamine and ethylchloroformate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Acridin-9-yl-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triethylamine, ethylchloroformate, and methyl L-valinate . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the acridine core or the sulfonylamino group.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Acridine derivatives, including acridin-9-yl-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate, are known for their ability to intercalate DNA, making them useful in cancer research and treatment . They are also used in the development of fluorescent probes for biological imaging and as enzyme inhibitors in various biochemical assays .
Mechanism of Action
The mechanism of action of acridin-9-yl-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate primarily involves DNA intercalation. This process disrupts the normal function of DNA and related enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound targets specific molecular pathways involved in DNA replication and repair, making it a potent anti-cancer agent .
Comparison with Similar Compounds
Acridin-9-yl-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate is unique among acridine derivatives due to its specific structural features and functional groups. Similar compounds include 9-aminoacridine and quinacrine, which also exhibit DNA intercalation properties and are used in various therapeutic applications . the presence of the hexylsulfonylamino and methoxyphenyl groups in acridin-9-yl-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate enhances its specificity and potency in targeting cancer cells .
Properties
CAS No. |
69242-94-0 |
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Molecular Formula |
C27H33N3O6S2 |
Molecular Weight |
559.7 g/mol |
IUPAC Name |
acridin-9-yl-[4-(hexylsulfonylamino)-2-methoxyphenyl]azanium;methanesulfonate |
InChI |
InChI=1S/C26H29N3O3S.CH4O3S/c1-3-4-5-10-17-33(30,31)29-19-15-16-24(25(18-19)32-2)28-26-20-11-6-8-13-22(20)27-23-14-9-7-12-21(23)26;1-5(2,3)4/h6-9,11-16,18,29H,3-5,10,17H2,1-2H3,(H,27,28);1H3,(H,2,3,4) |
InChI Key |
FXKGOUKRWOCIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC=CC3=NC4=CC=CC=C42)OC.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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